Methotrexate sodium is a chemical compound classified as an antineoplastic agent belonging to the antimetabolite class of chemotherapy drugs []. It is a commonly used research tool for its role in inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid []. This inhibition disrupts DNA synthesis and cell proliferation, making Methotrexate sodium valuable for studying cancer and other diseases involving rapid cell growth.
Methotrexate sodium is a derivative of folic acid and is classified as an antimetabolite and antifolate drug. Its chemical name is N-[4-[[(2,4-diamino-6-pteridinyl)methyl]-methylamino]benzoyl]-L-glutamic acid. The compound is utilized in various medical treatments, including cancer chemotherapy and autoimmune diseases like rheumatoid arthritis. Methotrexate sodium was first approved by the FDA on December 7, 1953 .
The synthesis of methotrexate sodium involves several steps:
Purification methods often include crystallization from zinc salts or other techniques to achieve high purity levels (98% or more) .
Methotrexate sodium has a complex molecular structure characterized by:
The three-dimensional conformation of methotrexate sodium allows it to effectively bind to dihydrofolate reductase, inhibiting its activity and disrupting folate metabolism.
Methotrexate sodium participates in various chemical reactions:
The mechanism of action of methotrexate sodium involves:
Methotrexate sodium exhibits several key physical and chemical properties:
Methotrexate sodium has diverse applications in medicine:
The versatility and efficacy of methotrexate sodium make it a cornerstone in both oncology and rheumatology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: